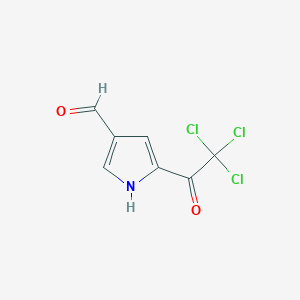
Chlorhexidine diacetate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorhexidine diacetate hydrate is a chemical compound widely recognized for its potent antiseptic and disinfectant properties. It is commonly used in medical and dental settings to control plaque, gingivitis, and other microbial infections. The compound is a derivative of chlorhexidine, which is known for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
準備方法
Synthetic Routes and Reaction Conditions: Chlorhexidine diacetate hydrate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 1,6-di(4-chlorophenylbiguanido)hexane with acetic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve high yields and purity. The final product is then crystallized and hydrated to form this compound.
化学反応の分析
Types of Reactions: Chlorhexidine diacetate hydrate primarily undergoes substitution reactions due to the presence of reactive biguanide groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Strong oxidizing agents like hydrogen peroxide can oxidize this compound.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of chlorhexidine, while oxidation and reduction reactions can modify the biguanide groups.
科学的研究の応用
Chlorhexidine diacetate hydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a standard antimicrobial agent in various chemical assays.
- Employed in the synthesis of new antimicrobial compounds.
Biology:
- Utilized in cell culture studies to prevent microbial contamination.
- Applied in microbiological research to study the effects of antiseptics on bacterial growth.
Medicine:
- Widely used in dental care products such as mouthwashes and toothpaste to control plaque and gingivitis.
- Employed in surgical scrubs and hand sanitizers to reduce the risk of infections.
Industry:
- Used in the formulation of disinfectants for healthcare and laboratory environments.
- Applied in the preservation of cosmetics and personal care products to prevent microbial growth.
作用機序
Chlorhexidine diacetate hydrate exerts its antimicrobial effects by disrupting the cell membrane of bacteria. The biguanide groups in the compound interact with the phospholipids in the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The compound is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
類似化合物との比較
Chlorhexidine Digluconate: Another form of chlorhexidine used in similar applications but differs in its solubility and formulation.
Povidone-Iodine: A broad-spectrum antiseptic that releases iodine, used for skin disinfection before and after surgery.
Triclosan: An antibacterial and antifungal agent used in personal care products, though its use has declined due to safety concerns.
Uniqueness: Chlorhexidine diacetate hydrate is unique due to its high efficacy, broad-spectrum activity, and relatively low toxicity compared to other antiseptics. Its ability to remain active in the presence of organic matter makes it particularly valuable in medical and dental applications.
特性
IUPAC Name |
acetic acid;2-[N'-[6-[[amino-(diaminomethylideneamino)methylidene]amino]hexyl]carbamimidoyl]-1,3-bis(4-chlorophenyl)guanidine;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2.H2O/c23-15-5-9-17(10-6-15)31-22(32-18-11-7-16(24)8-12-18)34-21(28)30-14-4-2-1-3-13-29-20(27)33-19(25)26;2*1-2(3)4;/h5-12H,1-4,13-14H2,(H6,25,26,27,29,33)(H4,28,30,31,32,34);2*1H3,(H,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFIDZGAQWOLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)N)N)NC2=CC=C(C=C2)Cl)Cl.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40Cl2N10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B8073720.png)
![Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, [1a,3a(Z)]-](/img/structure/B8073726.png)









![tetrasodium;2-[carboxylatomethyl-[[(3E)-3-[[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-(2-sulfonatophenyl)methylidene]-2-methyl-6-oxo-5-propan-2-ylcyclohexyl]methyl]amino]acetate](/img/structure/B8073823.png)
